Cholesterol can be sourced from two main origins:
Cholesterol can be classified based on its physical state and function:
Cholesterol synthesis occurs primarily through two pathways:
Recent studies have identified a modified version of the Kandutsch-Russell pathway, indicating that cholesterol synthesis can vary significantly between different tissues and conditions .
The synthesis of cholesterol involves multiple enzymatic reactions, with key enzymes including:
Analytical methods such as gas chromatography/mass spectrometry (GC/MS) are employed to measure enzyme activity and sterol profiles in biological samples .
Cholesterol has a complex molecular structure characterized by:
The molecular formula for cholesterol is , with a molecular weight of approximately 386.65 g/mol.
The three-dimensional structure of cholesterol allows it to fit snugly within cell membranes, influencing membrane fluidity and permeability.
Cholesterol undergoes various chemical reactions including:
These reactions are catalyzed by specific enzymes, such as acyl-CoA:cholesterol acyltransferase (ACAT), which facilitates esterification processes .
Cholesterol functions as a structural component of cell membranes and serves as a precursor for steroid hormones. It modulates membrane fluidity and is involved in signaling pathways that regulate cellular functions.
Research indicates that cholesterol levels are tightly regulated through feedback mechanisms involving liver receptors that sense cellular cholesterol levels and adjust synthesis accordingly .
Relevant analyses often utilize techniques such as high-performance liquid chromatography (HPLC) for quantification .
Cholesterol has several scientific uses:
Cholesterol biosynthesis initiates in the cytosol and endoplasmic reticulum with the mevalonate pathway, a highly conserved metabolic cascade converting acetyl-coenzyme A (acetyl-CoA) to steroidal intermediates. The pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, catalyzed by acetoacetyl-CoA thiolase. Subsequently, 3-hydroxy-3-methylglutaryl-coenzyme A synthase (HMG-CoA synthase) adds a third acetyl-CoA unit to yield HMG-CoA. This intermediate is reduced to mevalonate by 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), consuming two NADPH molecules and releasing CoA [1] [5].
Mevalonate undergoes sequential phosphorylations by mevalonate kinase and phosphomevalonate kinase, producing mevalonate-5-pyrophosphate. Decarboxylation by diphosphomevalonate decarboxylase generates isopentenyl pyrophosphate (IPP), the foundational isoprenoid unit. IPP isomerase catalyzes its conversion to dimethylallyl pyrophosphate (DMAPP). Condensation of IPP and DMAPP by farnesyl pyrophosphate synthase yields the 15-carbon farnesyl pyrophosphate (FPP). Two FPP molecules dimerize at the endoplasmic reticulum membrane via squalene synthase to form squalene, the first linear sterol precursor [2] [8]. Squalene monooxygenase then epoxidizes squalene to 2,3-oxidosqualene, initiating cyclization to lanosterol—the first steroidal intermediate [5] [8].
Table 1: Key Enzymes in the Mevalonate Pathway
Enzyme | Gene Symbol | Reaction Catalyzed | Product |
---|---|---|---|
Acetoacetyl-CoA thiolase | ACAT2 | Acetyl-CoA condensation | Acetoacetyl-CoA |
HMG-CoA synthase | HMGCS1 | Acetoacetyl-CoA + acetyl-CoA | HMG-CoA |
HMG-CoA reductase | HMGCR | HMG-CoA reduction | Mevalonate |
Mevalonate kinase | MVK | Mevalonate phosphorylation | Mevalonate-5-phosphate |
Phosphomevalonate kinase | PMVK | Mevalonate-5-phosphate phosphorylation | Mevalonate-5-pyrophosphate |
Diphosphomevalonate decarboxylase | MVD | ATP-dependent decarboxylation | Isopentenyl pyrophosphate (IPP) |
Farnesyl pyrophosphate synthase | FDPS | IPP + DMAPP condensation | Farnesyl pyrophosphate (FPP) |
Squalene synthase | FDFT1 | FPP dimerization | Squalene |
HMG-CoA reductase is the rate-limiting enzyme of cholesterol biosynthesis, anchored in the endoplasmic reticulum membrane. Its cytosolic C-terminal domain contains the catalytic site, where HMG-CoA is reduced to mevalonate via a four-step mechanism involving thioester cleavage, aldehyde formation, and NADPH-dependent reduction. The reaction proceeds through mevaldehyde and mevaldate intermediates, with hydride transfer from NADPH as the final step [7] [10].
Allosteric regulation of HMG-CoA reductase occurs through sterol-induced ubiquitination and degradation. Accumulated cholesterol or oxysterols (e.g., 25-hydroxycholesterol) promote binding of HMG-CoA reductase to insulin-induced gene proteins (Insig-1 and Insig-2) in the endoplasmic reticulum membrane. This complex recruits the ubiquitin ligase glycoprotein 78 (gp78), initiating ubiquitination of lysine residues on HMG-CoA reductase. Ubiquitinated enzyme is then degraded by 26S proteasomes via endoplasmic reticulum-associated degradation (ERAD) [4] [7]. Non-sterol isoprenoids (e.g., geranylgeraniol) also accelerate degradation through similar mechanisms, ensuring multivalent feedback inhibition [7].
Sterol regulatory element-binding proteins are membrane-bound transcription factors governing cholesterol, fatty acid, and triglyceride metabolism. Three isoforms exist: Sterol regulatory element-binding protein 1a, Sterol regulatory element-binding protein 1c, and Sterol regulatory element-binding protein 2. Sterol regulatory element-binding protein 2 primarily regulates cholesterol synthesis genes, including HMG-CoA reductase, squalene monooxygenase, and low-density lipoprotein receptor, while Sterol regulatory element-binding protein 1c favors fatty acid synthase transcription [3] [6].
Under sterol-depleted conditions, Sterol regulatory element-binding protein cleavage-activating protein escorts Sterol regulatory element-binding proteins from the endoplasmic reticulum to the Golgi via coat protein complex II vesicles. In the Golgi, site-1 protease cleaves the luminal loop of Sterol regulatory element-binding proteins, followed by intramembrane cleavage by site-2 protease. The released N-terminal transcription factor domain translocates to the nucleus, binding sterol response elements (5'-ATCACCCCAC-3') in target gene promoters [3] [6]. Cholesterol loading promotes Sterol regulatory element-binding protein cleavage-activating protein-Insig binding in the endoplasmic reticulum, preventing Golgi transport and proteolytic activation. Oxysterols reinforce this inhibition by binding Insigs directly [3] [4].
Table 2: SREBP Isoforms and Target Genes
SREBP Isoform | Primary Targets | Regulated Pathways | Sterol Sensitivity |
---|---|---|---|
SREBP-1a | HMGCR, LDLR, FASN, ACC | Cholesterol and fatty acid synthesis | High |
SREBP-1c | FASN, ACC, SCD1 | Fatty acid and triglyceride synthesis | Moderate |
SREBP-2 | HMGCR, SQLE, LDLR, PCSK9 | Cholesterol synthesis and uptake | High |
Cholesterol synthesis enzymes undergo extensive post-translational modifications, including ubiquitination, phosphorylation, and acetylation, to enable rapid metabolic adaptation. Squalene monooxygenase, the second rate-limiting enzyme, is regulated by cholesterol-dependent ubiquitination. Its N-terminal domain contains a degron recognized by the endoplasmic reticulum membrane-associated ubiquitin ligase MARCHF6. Cholesterol binding induces MARCHF6-mediated ubiquitination, targeting squalene monooxygenase for proteasomal degradation [2] [8].
Phosphorylation modulates both activity and stability. HMG-CoA reductase is inactivated by adenosine monophosphate-activated protein kinase phosphorylation at serine 872, reducing catalytic efficiency. Conversely, phosphorylation of squalene monooxygenase by extracellular signal-regulated kinases enhances its stability. Acetylation of lanosterol synthase at lysine 356 increases catalytic turnover, linking cholesterol synthesis to cellular acetyl-CoA pools [2] [5]. Additionally, enzymes beyond the mevalonate pathway (e.g., NAD(P)-dependent steroid dehydrogenase-like protein and emopamil binding protein) form multi-enzyme complexes to channel intermediates efficiently [5] [8].
Table 3: Post-Translational Modifications in Cholesterol Enzymes
Enzyme | Modification | Regulatory Effect | Mediator |
---|---|---|---|
HMG-CoA reductase | Ubiquitination | Proteasomal degradation | gp78/Insig complex |
Squalene monooxygenase | Ubiquitination | Degradation via ERAD | MARCHF6 |
HMG-CoA reductase | Phosphorylation | Activity inhibition | AMPK |
Squalene monooxygenase | Phosphorylation | Stability enhancement | ERK |
Lanosterol synthase | Acetylation | Increased catalytic efficiency | Unknown |
Cholesterol biosynthesis is metabolically intertwined with fatty acid and triglyceride synthesis through shared acetyl-CoA precursors and coordinated transcriptional regulation. Sterol regulatory element-binding protein 1c activates acetyl-CoA carboxylase and fatty acid synthase, increasing malonyl-CoA production. Malonyl-CoA inhibits carnitine palmitoyltransferase 1, reducing fatty acid oxidation and preserving acetyl-CoA for cholesterol synthesis [3] [6].
Hepatic cholesterol overload suppresses sterol regulatory element-binding protein 1c processing, downregulating triglyceride synthesis. Conversely, high fatty acid levels (e.g., palmitate) reduce cholesterol biosynthesis by promoting acyl-coenzyme A:cholesterol acyltransferase 2-mediated cholesterol esterification and storage in lipid droplets. This diversion limits free cholesterol for regulatory feedback [6]. In dairy cows with fatty liver, elevated plasma fatty acids decreased sterol regulatory element-binding protein 2 and HMG-CoA reductase expression, reducing cholesterol synthesis and enhancing triglyceride accumulation [6].
Cholesterol metabolites also regulate peroxisome proliferator-activated receptor γ coactivator 1α, a master controller of mitochondrial biogenesis. This links cholesterol homeostasis to cellular energy flux and oxidative phosphorylation efficiency [1] [6].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6